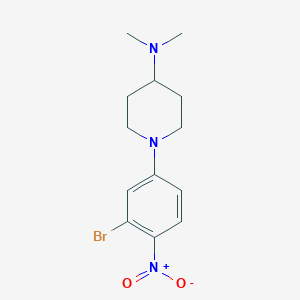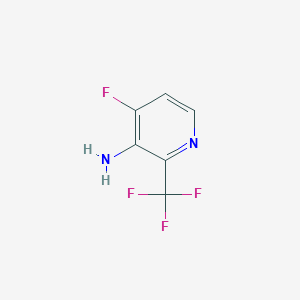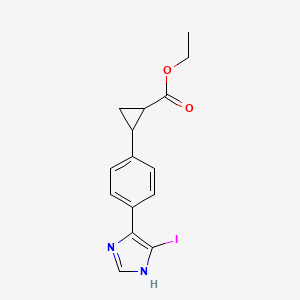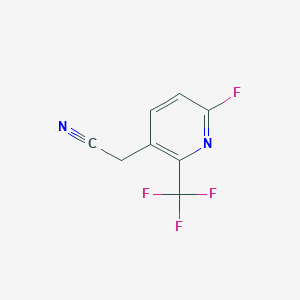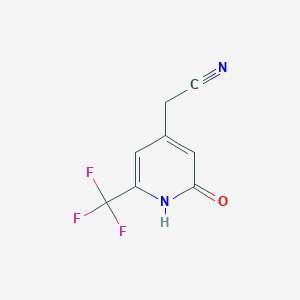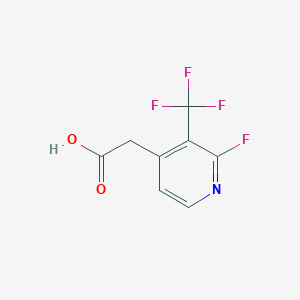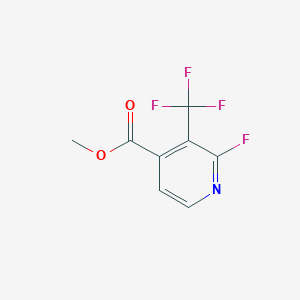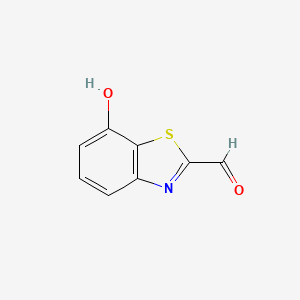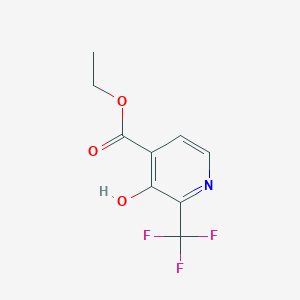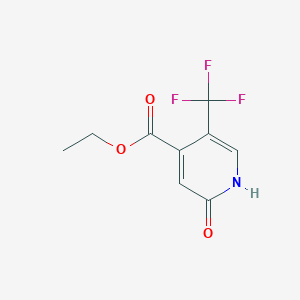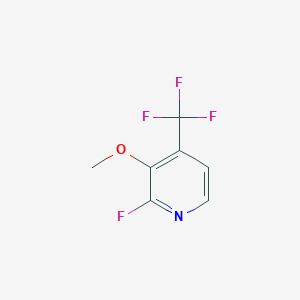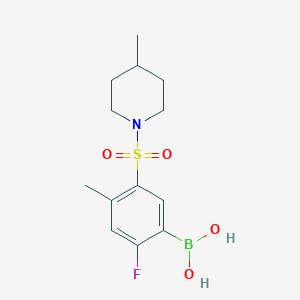
Ácido (2-fluoro-4-metil-5-((4-metilpiperidin-1-il)sulfonil)fenil)borónico
Descripción general
Descripción
(2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group, a methyl group, and a sulfonyl group linked to a piperidine ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
(2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of enzyme inhibitors and anticancer drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the boronic acid undergoes a transmetalation process . This process involves the transfer of the boronic acid group (which is formally nucleophilic) from boron to a palladium catalyst . The palladium catalyst has undergone oxidative addition with an electrophilic organic group, forming a new Pd–C bond .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound can participate, is a key step in the synthesis of many organic compounds . These compounds could potentially affect various biochemical pathways, depending on their structure and properties.
Result of Action
As a participant in suzuki–miyaura cross-coupling reactions, this compound contributes to the formation of new carbon-carbon bonds . This is a crucial process in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of (2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction typically requires a base and a palladium catalyst . The reaction’s efficiency can be affected by the choice of these reagents, as well as factors such as temperature and solvent .
Análisis Bioquímico
Biochemical Properties
(2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and as a probe for studying enzyme activity. The compound interacts with enzymes such as proteases and kinases, where it can inhibit their activity by binding to their active sites. Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
The effects of (2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in cell proliferation, apoptosis, and differentiation. Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Molecular Mechanism
At the molecular level, (2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active sites of enzymes. This binding can be reversible or irreversible, depending on the nature of the interaction. The compound can also modulate the activity of enzymes by altering their conformation or stability. Additionally, it can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or light. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important for designing experiments and interpreting results in biochemical research .
Dosage Effects in Animal Models
The effects of (2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes or signaling pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and off-target interactions. Studies in animal models have shown that the compound can have dose-dependent effects on various physiological processes, such as metabolism, immune response, and neurological function. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications .
Metabolic Pathways
(2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is involved in several metabolic pathways, where it can interact with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and can influence the overall pharmacokinetic profile of the compound. Additionally, the compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. These interactions are important for understanding the compound’s pharmacodynamics and pharmacokinetics .
Transport and Distribution
The transport and distribution of (2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to specific proteins or organelles, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins. These factors are important for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of (2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it can be directed to the mitochondria, where it can affect cellular metabolism and energy production. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with a fluoro group and a methyl group through electrophilic aromatic substitution reactions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the substituted phenyl ring with a sulfonyl chloride in the presence of a base, such as triethylamine.
Attachment of the Piperidine Ring: The piperidine ring is attached to the sulfonyl group through a nucleophilic substitution reaction.
Formation of the Boronic Acid Group:
Industrial Production Methods
Industrial production of (2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium periodate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of (2-Hydroxy-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid.
Reduction: Formation of (2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)thio)phenyl)boronic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the fluoro, methyl, and sulfonyl substitutions, making it less specific in its interactions.
4-Fluorophenylboronic Acid: Contains only the fluoro substitution, resulting in different reactivity and applications.
4-Methylphenylboronic Acid: Contains only the methyl substitution, affecting its electronic properties and reactivity.
Uniqueness
(2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is unique due to its combination of substituents, which confer specific electronic and steric properties. This makes it a versatile compound with a wide range of applications in various fields of research and industry.
Propiedades
IUPAC Name |
[2-fluoro-4-methyl-5-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO4S/c1-9-3-5-16(6-4-9)21(19,20)13-8-11(14(17)18)12(15)7-10(13)2/h7-9,17-18H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLMPWJVHKWXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)S(=O)(=O)N2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


